Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate

Covalent Fragment Screening Deubiquitinase Inhibition Target Engagement

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS 25441-40-1) is a hydrazine derivative characterized by a tert-butyloxycarbonyl (Boc) protected hydrazine moiety and a chloroacetyl functional group. With a molecular formula of C7H13ClN2O3 and a molecular weight of 208.64 g/mol , it is primarily utilized as a versatile building block in medicinal chemistry and bioconjugation.

Molecular Formula C7H13ClN2O3
Molecular Weight 208.64
CAS No. 25441-40-1
Cat. No. B2736342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(chloroacetyl)hydrazinecarboxylate
CAS25441-40-1
Molecular FormulaC7H13ClN2O3
Molecular Weight208.64
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)CCl
InChIInChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12)
InChIKeyPBJQOXCHVJUDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS 25441-40-1) Procurement and Differentiation Overview


Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS 25441-40-1) is a hydrazine derivative characterized by a tert-butyloxycarbonyl (Boc) protected hydrazine moiety and a chloroacetyl functional group [1]. With a molecular formula of C7H13ClN2O3 and a molecular weight of 208.64 g/mol [1], it is primarily utilized as a versatile building block in medicinal chemistry and bioconjugation [2]. The compound's structural features enable its use as a precursor for heterocycle synthesis, a covalent fragment for target engagement, and a bifunctional linker in probe development [2].

Why Generic Substitution Fails for Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS 25441-40-1)


The scientific value of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate lies not in the chloroacetyl or Boc-hydrazine moieties individually, but in their combined, orthogonal reactivity within a single, stable molecule. Unlike simpler alternatives like 2-chloroacetohydrazide (CAS 30956-28-6) which lacks protecting group chemistry [1], or tert-butyl carbazate (CAS 870-46-2) which lacks an electrophilic handle for bioconjugation [2], this compound uniquely enables sequential functionalization strategies. This avoids complex protecting group manipulations and improves synthetic efficiency, a feature not replicable by substituting with a mixture of mono-functional reagents. The quantitative evidence below substantiates these specific differentiating capabilities.

Quantitative Differentiation Guide for Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS 25441-40-1)


Validation of the Chloroacetohydrazide Scaffold as a Privileged Covalent Warhead

The chloroacetohydrazide scaffold, of which tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a protected analog, has been validated as a covalent warhead against Ubiquitin C-terminal Hydrolase L1 (UCHL1). An initial fragment screen identified this scaffold and subsequent optimization yielded a compound with single-digit micromolar potency and demonstrated selectivity over the closely related UCHL3 [1]. While the tert-butyl protected version is a precursor, the core scaffold's intrinsic ability to engage a challenging target class provides a strong rationale for its selection over non-covalent or less selective alternatives.

Covalent Fragment Screening Deubiquitinase Inhibition Target Engagement

Defined Commercial Purity Grades Enable Reliable Sourcing

Commercial sourcing of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is well-defined, with multiple vendors offering the compound at standardized purity levels. This consistency reduces procurement risk. Available purity grades include ≥95% and >98% [REFS-2, REFS-3], with a defined storage condition of 4°C to ensure long-term stability.

Chemical Procurement Quality Control Synthetic Reliability

Unique Orthogonal Reactivity: Dual Boc-Protection and Electrophilic Handle

The compound uniquely combines a Boc-protected hydrazine, a versatile amine equivalent, with a chloroacetyl group, a reactive electrophile for bioconjugation. This orthogonality is a key differentiator from analogs like tert-butyl carbazate (CAS 870-46-2), which lacks the electrophilic handle, and 2-chloroacetohydrazide (CAS 30956-28-6), which lacks the protecting group. The presence of the Boc group allows for controlled deprotection to unmask a nucleophilic hydrazine after the chloroacetyl group has been utilized for conjugation or cyclization [REFS-1, REFS-2].

Bioconjugation Linker Chemistry Protecting Group Strategy

Optimal Application Scenarios for Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS 25441-40-1)


Covalent Fragment-Based Drug Discovery Targeting Deubiquitinases

The validated chloroacetohydrazide scaffold makes tert-butyl 2-(chloroacetyl)hydrazinecarboxylate an ideal starting material for designing focused covalent fragment libraries aimed at deubiquitinases (DUBs) like UCHL1 [1]. Its protected hydrazine moiety allows for late-stage diversification after the chloroacetyl warhead has engaged the target, facilitating rapid exploration of structure-activity relationships (SAR) to improve potency and selectivity.

Synthesis of Heterocyclic Compounds and Peptidomimetics

The compound's bifunctional nature enables its use as a versatile precursor in the synthesis of heterocyclic scaffolds, such as hexahydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione and related systems [2]. It is also a valuable building block for constructing peptidomimetics, where the hydrazide moiety can act as a bioisostere or a turn-inducing element.

Development of Bifunctional Probes and Bioconjugates

The orthogonal reactivity of the chloroacetyl and Boc-protected hydrazine groups makes this compound highly suitable for synthesizing bifunctional probes and linkers [3]. For example, the chloroacetyl group can be used for site-selective conjugation to a protein or surface, while the hydrazine, after Boc deprotection, can be reacted with a fluorophore, biotin, or another biomolecule, enabling the creation of complex chemical biology tools.

Pharmaceutical and Agrochemical Intermediate Development

As a building block with high purity standards (≥95% to >98%) , it is a reliable intermediate for the research-scale synthesis of novel pharmaceutical and agrochemical candidates. Its defined chemical properties and commercial availability from multiple vendors ensure it can be seamlessly integrated into medicinal chemistry workflows for lead generation and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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